molecular formula C20H23N3O8S B3947069 1-[(2-Methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid

1-[(2-Methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid

Cat. No.: B3947069
M. Wt: 465.5 g/mol
InChI Key: NCYIHMTYSAKNCZ-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a piperazine ring substituted with a 2-methylphenylmethyl group and a 4-nitrophenylsulfonyl group, combined with oxalic acid.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S.C2H2O4/c1-15-4-2-3-5-16(15)14-19-10-12-20(13-11-19)26(24,25)18-8-6-17(7-9-18)21(22)23;3-1(4)2(5)6/h2-9H,10-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYIHMTYSAKNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzyl chloride with piperazine to form 1-(2-methylphenylmethyl)piperazine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Reduction: 1-[(2-Methylphenyl)methyl]-4-(4-aminophenyl)sulfonylpiperazine.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group can undergo reduction to form an amino group, which may further interact with biological molecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

1-[(2-Methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine stands out due to its specific substitution pattern on the piperazine ring, which imparts unique chemical and biological properties. Its combination of a nitro group and a sulfonyl group provides distinct reactivity and potential for diverse applications compared to similar compounds.

This detailed article provides a comprehensive overview of 1-[(2-Methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid
Reactant of Route 2
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1-[(2-Methylphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid

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